- Transesterification catalyzed by iron(III) β-diketonate species, Tetrahedron, 2011, 67(9), 1640-1648

Cas no 97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester)

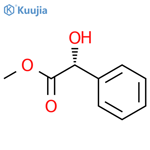

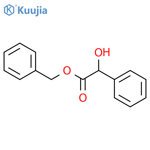

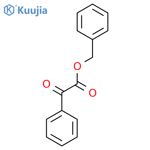

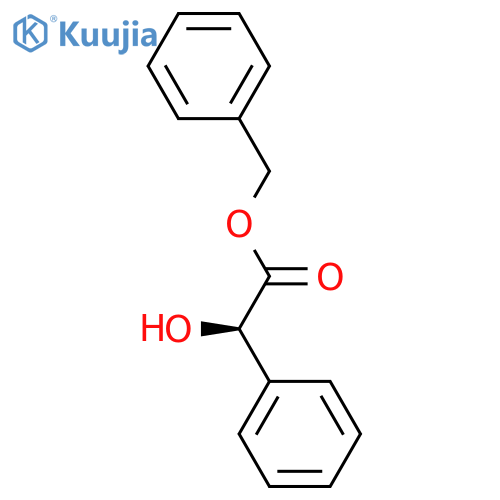

97415-09-3 structure

Produktname:D-(-)-Mandelic Acid Benzyl Ester

D-(-)-Mandelic Acid Benzyl Ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-Benzyl 2-hydroxy-2-phenylacetate

- Benzyl D-(-)-Mandelate

- (R)-benzyl Mandelate

- Benzyl (R)-(?)-mandelate

- C15H14O3

- D-(-)-Mandelic Acid Benzyl Ester

- Benzyl D-mandelate

- Benzyl (R)-(-)-mandelate

- benzyl (2R)-2-hydroxy-2-phenylacetate

- D-Mandelic Acid Benzyl Ester

- (-)-Mandelic acid benzyl ester

- JFKWZVQEMSKSBU-CQSZACIVSA-N

- HMS3650E03

- (R)-Hydroxyphenylacetic acid benzyl ester

- AB0031301

- M1354

- X4324

- ST24026442

- HYDROXY-PHENYL-ACETIC ACID BENZYL ESTER

- Benzeneacetic acid, α-hydroxy-, phenylmethyl ester, (R)- (ZCI)

- (R)-Benzyl2-hydroxy-2-phenylacetate

- D

- Benzyl (2R)-hydroxy(phenyl)acetate

- Benzyl (R)-(-)-mandelate, 99%

- DTXSID50357490

- Benzeneacetic acid,a-hydroxy-,phenylmethyl ester,(ar)-

- SR-01000946772-1

- SR-01000946772

- MFCD00674031

- SCHEMBL2231648

- F16500

- 97415-09-3

- AKOS005256826

-

- MDL: MFCD00674031

- Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1

- InChI-Schlüssel: JFKWZVQEMSKSBU-CQSZACIVSA-N

- Lächelt: [C@H](C1C=CC=CC=1)(O)C(=O)OCC1C=CC=CC=1

Berechnete Eigenschaften

- Genaue Masse: 242.094

- Monoisotopenmasse: 242.094

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 5

- Komplexität: 253

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 46.5

- Tautomerzahl: nichts

- XLogP3: 2.7

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.204

- Schmelzpunkt: 104-107 °C (lit.)

- Siedepunkt: 387 ºC

- Flammpunkt: 163 ºC

- Brechungsindex: -34 ° (C=1, CH3CN)

- PSA: 46.53000

- LogP: 2.46340

- Optische Aktivität: [α]25/D −55°, c = 1 in chloroform

- Löslichkeit: Nicht bestimmt

- Spezifische Rotation: -55 ° (c=1, CHCl3)

D-(-)-Mandelic Acid Benzyl Ester Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315-H319-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: 24/25

- Lagerzustand:Sealed in dry,Room Temperature

D-(-)-Mandelic Acid Benzyl Ester Zolldaten

- HS-CODE:29181990

D-(-)-Mandelic Acid Benzyl Ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M162538-10g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | 10g |

$75.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R45900-5g |

(R)-Benzyl mandelate |

97415-09-3 | 5g |

¥46.0 | 2021-09-04 | ||

| TRC | M162538-100g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | 100g |

$305.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-100g |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | >98.0%(HPLC) | 100g |

¥581.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151939-25G |

D-(-)-Mandelic Acid Benzyl Ester |

97415-09-3 | >98.0%(HPLC) | 25g |

¥188.90 | 2023-09-04 | |

| eNovation Chemicals LLC | D404015-1kg |

(R)-Benzyl mandelate |

97415-09-3 | 97% | 1kg |

$900 | 2024-06-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205486-1g |

(R)-benzyl Mandelate, |

97415-09-3 | 1g |

¥150.00 | 2023-09-05 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80597-5mg |

(-)-Mandelic acid benzyl ester |

97415-09-3 | 98.0% | 5mg |

¥160 | 2021-05-07 | |

| 1PlusChem | 1P003OKS-5g |

(R)-Benzyl 2-hydroxy-2-phenylacetate |

97415-09-3 | 98% | 5g |

$4.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110678-100g |

(R)-Benzyl mandelate |

97415-09-3 | 98% | 100g |

¥106.00 | 2024-04-23 |

D-(-)-Mandelic Acid Benzyl Ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Sodium carbonate , Iron(III) acetylacetonate Solvents: Heptane ; rt → 105 °C; 7 h, 105 °C; 105 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt

Referenz

- Preparation of optically active condensation products of optically active aromatic hydroxycarboxylic acids, Japan, , ,

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Preparation of amino acid derivatives as thrombin inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 15 s, 15 torr, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Oxygen Solvents: Toluene ; 14.5 h, rt

Referenz

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ; 14.5 h, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Lanthanum nitrate , Phosphonium, methyltrioctyl-, methyl carbonate (1:1) Solvents: Hexane ; 5 min, rt

1.2 3 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

1.2 3 h, 90 °C; 90 °C → rt

1.3 Reagents: Water ; 5 min, rt

Referenz

- In situ generated "lanthanum(III) nitrate alkoxide" as a highly active and nearly neutral transesterification catalyst, Chemical Communications (Cambridge, 2012, 48(76), 9465-9467

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, rt

Referenz

- Preparation of amino acid derivatives for use as thrombin inhibitors, United States, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ; 25 - 35 °C; 35 °C → 82 °C; 26 h, 80 - 82 °C

Referenz

- An improved process for preparing optically active phosphate esters as intermediate for HMG-CoA reductase inhibitors, India, , ,

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Referenz

- Expanding the utility of proteases in synthesis: broadening the substrate acceptance in non-coded amide bond formation using chemically modified mutants of subtilisin, Tetrahedron: Asymmetry, 2001, 12(2), 249-261

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ; 34 h, rt

Referenz

- Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Optically active polyamides having an (-)-anti head-to-head coumarin dimer component. 3. Chiral recognition ability, Bulletin of the Chemical Society of Japan, 1987, 60(9), 3341-5

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Scandium triflate , 1799512-71-2 Solvents: Tetrahydrofuran ; 30 min, 35 °C; 35 °C → 0 °C

1.2 48 h, 0 °C

1.2 48 h, 0 °C

Referenz

- Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation, Chemistry - A European Journal, 2014, 20(48), 15884-15890

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ; 18 h, 1 atm, rt

Referenz

- Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability, Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene

Referenz

- Preparation of arylacetic acid monoesters as intermediates for prostaglandins and other natural products, European Patent Organization, , ,

D-(-)-Mandelic Acid Benzyl Ester Raw materials

- Benzyl alcohol

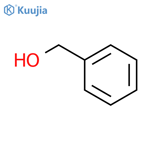

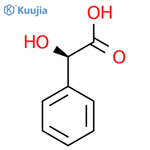

- D-(-)-Mandelic acid

- Methyl (R)-(-)-Mandelate

- Benzyl DL-Mandelate

- (S)-(+)-Mandelic Acid

D-(-)-Mandelic Acid Benzyl Ester Preparation Products

D-(-)-Mandelic Acid Benzyl Ester Verwandte Literatur

-

Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706

-

András Mravik,Zsolt B?cskei,Zoltán Katona,Imre Markovits,Gyu?rgy Pokol,Dóra K. Menyhárd,Elemér Fogassy Chem. Commun. 1996 1983

-

Tammy Ladduwahetty Contemp. Org. Synth. 1996 3 243

-

Shiue-Shien Weng,Hsin-Chun Li,Teng-Mao Yang RSC Adv. 2013 3 1976

-

Kenneth L. Shepard,John I. Stevens J. Chem. Soc. D 1971 951

97415-09-3 (D-(-)-Mandelic Acid Benzyl Ester) Verwandte Produkte

- 774-40-3(Ethyl mandelate)

- 62173-99-3(L-(+)-Mandelic Acid Benzyl Ester)

- 20698-91-3(Methyl (R)-(-)-Mandelate)

- 10606-72-1(Ethyl (R)-(-)-mandelate)

- 890-98-2(Benzyl DL-Mandelate)

- 51019-43-3((-)-O-Acetyl-D-mandelic acid)

- 21210-43-5(Methyl (S)-(+)-mandelate)

- 4358-88-7(ethyl mandelate)

- 4358-87-6(Methyl (S)-(+)-mandelate)

- 13704-09-1(Ethyl (S)-(+)-mandelate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:97415-09-3)D-(-)-MANDELIC ACID BENZYL ESTER

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung